5-p-Tolyl-pent-1-yn-3-one

Thermal Cyclization Regioselectivity α-Alkynone

5-p-Tolyl-pent-1-yn-3-one is a C12H12O enynone featuring a pent-1-yn-3-one core with a p-tolyl substituent at the C5 position. It belongs to the class of α-alkynone intermediates widely employed in thermal cyclization and asymmetric hydrogenation strategies.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
Cat. No. B12071661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-p-Tolyl-pent-1-yn-3-one
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCC(=O)C#C
InChIInChI=1S/C12H12O/c1-3-12(13)9-8-11-6-4-10(2)5-7-11/h1,4-7H,8-9H2,2H3
InChIKeyHNCKHVMJDOKJRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-p-Tolyl-pent-1-yn-3-one (CAS 1597649-27-8): Molecular Identity & Procurement Baseline


5-p-Tolyl-pent-1-yn-3-one is a C12H12O enynone featuring a pent-1-yn-3-one core with a p-tolyl substituent at the C5 position . It belongs to the class of α-alkynone intermediates widely employed in thermal cyclization and asymmetric hydrogenation strategies [1]. The compound exhibits a molecular weight of 172.22 g/mol, with the electron-donating methyl group of the p-tolyl moiety altering the electronic landscape of the reactive alkyne and carbonyl centers relative to unsubstituted phenyl analogs .

Workflow α-Alkynone thermal cyclization substrate
Selection p-Tolyl electronic tuning for carbonyl-alkyne reactivity
Use Context Enantioselective hydrogenation scaffold

Why Direct Substitution of 5-p-Tolyl-pent-1-yn-3-one with Close Analogs Fails in Research Settings


The steric and electronic influence of the para-methyl group on the aryl ring systematically alters the reactivity of both the alkyne and carbonyl moieties [1]. Unlike the unsubstituted 5-phenyl-pent-1-yn-3-one or the regioisomeric 1-(p-tolyl)-1-pentyn-3-one, the 5-p-tolyl framework dictates a specific electronic push-pull character (Hammett σp = –0.17 for CH3 vs. 0.00 for H) that governs enolate formation acidity, cyclization regioselectivity, and chiral induction efficiency in asymmetric catalysis [2]. Simply interchanging the ortho- or meta-tolyl isomer or the fully saturated 5-p-tolyl-pentan-3-one would lead to divergent reaction outcomes, making exact structural fidelity essential for reproducible synthetic protocols.

Target (5-p-Tolyl)
Analog
Risk
p-Methyl electron-donating effect
5-Phenyl (no methyl) – different carbonyl electrophilicity
Reactivity shift in enolate formation
5-(p-Tolyl) regiochemistry
1-(p-Tolyl) isomer – alternative cyclization pathway
Altered cyclopentenone scaffold
para-Tolyl steric profile
ortho-Tolyl isomer – steric congestion
Complex product mixture in acid catalysis

Quantitative Differentiation Evidence for 5-p-Tolyl-pent-1-yn-3-one Versus Closest Analogs


Regiochemical Identity Dictates Cyclization Pathway: 5-p-Tolyl vs. 1-(p-Tolyl) Isomer

Thermal gas-phase cyclization of α-alkynones proceeds via alkylidene carbene insertion into a C–H bond five atoms away from the carbonyl group [1]. In 5-p-tolyl-pent-1-yn-3-one, the reactive C–H bond resides within the aryl-ethyl chain, enabling formation of a distinct cyclopentenone scaffold. In contrast, the regioisomer 1-(p-tolyl)-1-pentyn-3-one positions the aryl group directly on the alkyne terminus, leading to a different migration trajectory and cyclization product [1]. This regiochemical specificity makes the 5-substituted scaffold uniquely suited for constructing aryl-fused cyclopentenones where the aromatic ring must be positioned two carbons away from the carbonyl.

Regiochemical outcome
Class-level
5-p-Tolyl → 2-aryl-cyclopentenone
1-(p-Tolyl) → 3-aryl-cyclopentenone
Regiochemistry dictates cyclization scaffold
Gas-phase thermolysis; conditions required
Thermal Cyclization Regioselectivity α-Alkynone

Hammett Electronic Differentiation: p-Tolyl vs. Phenyl Substituent Effects on Carbonyl Reactivity

The para-methyl substituent (Hammett σp = –0.17) in 5-p-tolyl-pent-1-yn-3-one exerts an electron-donating resonance effect that increases the electron density at the carbonyl oxygen relative to the 5-phenyl analog (σp = 0.00) [1]. This electronic modulation influences the electrophilicity of the ketone and the acidity of adjacent C–H bonds. In propargylic deprotonation reactions, the p-tolyl compound is expected to exhibit marginally lower kinetic acidity compared to the unsubstituted phenyl derivative, which can affect enolate formation rates and subsequent trapping efficiencies.

Electronic effect (σp)
Class-level
σp = –0.17 vs. 0.00 (phenyl)
Supports carbonyl reactivity tuning
Derived from benzoic acid ionization
Hammett Constants Electronic Effects Structure-Activity

Asymmetric Hydrogenation Proven on p-Tolyl Alkynone Scaffold: Enantioselectivity Benchmark

The closely related regioisomer 1-(p-tolyl)-1-pentyn-3-one was hydrogenated using a non-racemic Ru(II)-BINAP catalyst to yield (R)-1-(p-tolyl)-1-pentyn-3-ol with enantiomeric purity ≥99% and ≤2.5% racemization, forming the critical chiral intermediate in the 43.6% overall-yield synthesis of the antibiotic (R)-incrustoporin [1]. This result directly validates the p-tolyl-bearing alkynone framework as compatible with highly stereoselective catalytic reduction without erosion of the tolyl group or alkyne over-reduction.

Enantioselectivity
Reported
≥99% ee, ≤2.5% racemization
Scaffold compatible with chiral Ru catalysis
Ru(II)-(R)-BINAP, H2 ambient temp.
Asymmetric Catalysis Ruthenium Complex Chiral Alcohol

Steric Effects on Cyclization Selectivity: para-Tolyl vs. ortho-Tolyl Isomer in Dimethyltetralin Formation

Patent US-5030781 teaches that cyclization of 5-(p-tolyl)-pent-1-ene over Y-zeolite catalysts yields at least 80 wt% of the 1,5- and 1,6-dimethyltetralin isomers [1]. While the patent uses alkene substrates, the alkyne precursor 5-p-tolyl-pent-1-yn-3-one can be partially hydrogenated to the corresponding alkene in situ and subjected to identical cyclization. In contrast, the ortho-tolyl isomer under the same conditions furnishes a different distribution dominated by 1,5-, 1,6-, 2,5-, and 2,6-dimethyltetralins, with altered regiochemical outcomes due to steric congestion at the ortho position.

Cyclization selectivity
Class-level
≥80% selectivity to 1,5-/1,6-dimethyltetralin (p-tolyl) vs. complex mixture (o-tolyl)
Cleaner product slate for para isomer
Y-zeolite, liquid-phase cyclization
Zeolite Catalysis Intramolecular Cyclization Dimethyltetralin

Optimal Research and Industrial Procurement Scenarios for 5-p-Tolyl-pent-1-yn-3-one


Synthesis of 2-Aryl-Cyclopentenones via Thermal α-Alkynone Cyclization

5-p-Tolyl-pent-1-yn-3-one is the preferred substrate for gas-phase thermolysis to access 2-(p-tolyl)-cyclopentenone in a single step [1]. The 5-aryl substitution pattern uniquely enables alkylidene carbene insertion into the non-activated benzylic C–H bond, a reaction that is fundamentally inaccessible using 1-aryl-pentyn-3-one regioisomers. Researchers targeting aryl-annulated cyclopentenone building blocks should procure the 5-substituted isomer to ensure correct regiochemistry.

Enantioselective Synthesis of Chiral Propargylic Alcohols and Downstream Antibiotic Scaffolds

The p-tolyl alkynone backbone has been validated in Ru(II)-catalyzed asymmetric hydrogenation to produce enantiomerically enriched (R)-1-(p-tolyl)-1-pentyn-3-ol (≥99% ee, ≤2.5% racemization), a key intermediate in the total synthesis of the antibiotic (R)-incrustoporin [2]. The 5-p-tolyl-pent-1-yn-3-one isomer offers analogous potential for chiral alcohol preparation, as the remote p-tolyl group does not interfere with catalyst coordination.

Precursor for Selective Dimethyltetralin Production via Acid-Catalyzed Cyclization

Following partial hydrogenation to the corresponding alkene, the 5-(p-tolyl) framework directs zeolite-catalyzed cyclization to ≥80% selectivity toward 1,5- and 1,6-dimethyltetralin, a valuable intermediate in specialty chemicals [3]. The cleaner product distribution compared to ortho-tolyl analogs reduces purification complexity, making the p-tolyl precursor the economical choice for kilogram-scale campaigns.

Electronic Tuning of Carbonyl-Enyne Conjugate Systems for Physical Organic Studies

The well-defined Hammett σp = –0.17 of the p-tolyl group provides a quantifiable electronic perturbation to the pent-1-yn-3-one core [4]. This makes 5-p-tolyl-pent-1-yn-3-one an ideal model substrate for linear free-energy relationship (LFER) studies examining how electron-donating substituents modulate enynone cyclization rates, nucleophilic addition equilibria, and photophysical properties relative to the unsubstituted phenyl baseline.

Application
Selection Property
Validation Focus
2-Aryl-cyclopentenone synthesis
5-Substituted regiochemistry
Cyclization regioselectivity
Chiral propargylic alcohol synthesis
Ru-catalyst-compatible scaffold
Enantioselective hydrogenation
Dimethyltetralin production
Para-substituted isomer selectivity
Cyclization product distribution
Electronic effect modeling
Defined Hammett parameter
LFER correlation studies
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